molecular formula C24H22ClN3O3S2 B3076562 N-(5-chloro-2-methoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1040651-81-7

N-(5-chloro-2-methoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3076562
CAS No.: 1040651-81-7
M. Wt: 500 g/mol
InChI Key: PFQZEPSJWCCHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidinone-based acetamide derivative characterized by:

  • Aryl substituents: A 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen.
  • Core structure: A 4-oxo-thieno[3,2-d]pyrimidinone scaffold with a 3-ethyl group and a 7-(4-methylphenyl) substituent.
  • Sulfanyl linkage: A thioether bridge connecting the acetamide to the heterocyclic core.

The thienopyrimidinone moiety is associated with kinase inhibition and anti-inflammatory activities, while the sulfanyl acetamide group may enhance binding affinity through hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S2/c1-4-28-23(30)22-21(17(12-32-22)15-7-5-14(2)6-8-15)27-24(28)33-13-20(29)26-18-11-16(25)9-10-19(18)31-3/h5-12H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQZEPSJWCCHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the Sulfanyl Group: This step involves the reaction of the thieno[3,2-d]pyrimidine core with a sulfanylating agent.

    Attachment of the Acetamide Moiety: This is typically done through an acylation reaction using an appropriate acyl chloride or anhydride.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the chloro group could yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic uses, such as anti-inflammatory or anticancer agents.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 1040631-92-2)

  • Structural differences: Phenyl ring: 2-chloro-4-methylphenyl vs. 5-chloro-2-methoxyphenyl in the target compound. Thienopyrimidinone substituents: 3-methyl vs. 3-ethyl.
  • Molecular formula : C₂₃H₂₀ClN₃O₂S₂ (MW 470.002 g/mol), identical to the target compound except for substituent positions and alkyl chain length.

N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

  • Structural differences: Phenyl ring: 5-chloro-2,4-dimethoxyphenyl (additional methoxy group). Thienopyrimidinone substituent: 2-(4-chlorophenyl)ethyl vs. 3-ethyl.
  • The 4-chlorophenyl ethyl group introduces a bulky hydrophobic moiety, which might enhance receptor binding selectivity .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Core structure: Pyrimidine ring instead of thieno[3,2-d]pyrimidinone.
  • 4-methylpyridin-2-yl group replaces the chloro-methoxyphenyl moiety.

2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA)

  • Structural features: Contains a 1,3,4-oxadiazole-thienopyridine hybrid core.
  • Comparison: The oxadiazole ring introduces additional hydrogen-bond acceptors, which may enhance interactions with enzymes like lipoxygenase. However, the absence of the 4-oxo-thienopyrimidinone scaffold limits direct activity parallels .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₄H₂₂ClN₃O₃S₂ ~484.0 (estimated) 5-chloro-2-methoxyphenyl, 3-ethyl, 7-(4-methylphenyl)
CAS 1040631-92-2 C₂₃H₂₀ClN₃O₂S₂ 470.002 2-chloro-4-methylphenyl, 3-methyl, 7-(4-methylphenyl)
N-(5-chloro-2,4-dimethoxyphenyl)-... C₂₈H₂₅Cl₂N₃O₄S₂ ~594.0 (estimated) 5-chloro-2,4-dimethoxyphenyl, 3-[2-(4-chlorophenyl)ethyl]
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄O₂S 316.37 4-methylpyridin-2-yl, 4,6-dimethylpyrimidin-2-ylsulfanyl

Table 2: Functional Group Impact

Feature Target Compound CAS 1040631-92-2 CPA
Core Heterocycle Thieno[3,2-d]pyrimidinone (4-oxo) Thieno[3,2-d]pyrimidinone (4-oxo) Thieno[3,2-c]pyridine + oxadiazole
Sulfanyl Linkage Connects acetamide to thienopyrimidinone Identical linkage Connects acetamide to oxadiazole
Aryl Substituents Electron-withdrawing (Cl, OCH₃) Electron-withdrawing (Cl) + methyl Chlorophenyl + p-tolyl

Research Findings and Implications

  • Synthetic Routes : The target compound likely shares synthetic steps with and , involving thiol-alkylation reactions .
  • Crystallography : Analogous compounds form stable crystals via N—H···O and C—H···O interactions (e.g., ), suggesting predictable solid-state behavior .
  • Pharmacological Potential: Thienopyrimidinones are known kinase inhibitors; the 3-ethyl and 7-(4-methylphenyl) groups in the target compound may optimize lipophilicity for blood-brain barrier penetration .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H22_{22}ClN3_3O3_3S2_2, with a molecular weight of 500.03 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives that share structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that certain thiophene derivatives inhibited both VEGFR-2 and AKT pathways while inducing apoptosis in liver cell carcinoma models .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHepG2 (Liver)10.5Inhibition of VEGFR-2
Compound BMCF7 (Breast)8.0Induction of apoptosis
N-(5-chloro...)TBDTBDTBD

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies on similar thieno[3,2-d]pyrimidine derivatives have reported significant antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were found to be notably low, indicating strong efficacy against bacterial infections .

Table 2: Antimicrobial Activity Data

CompoundMicrobial StrainMIC (µg/mL)
Compound CE. coli5.0
Compound DS. aureus3.0
N-(5-chloro...)TBD

The biological activity of N-(5-chloro...) is hypothesized to involve the inhibition of key enzymes and pathways in cancer and microbial cells. The thieno[3,2-d]pyrimidine scaffold is known to interact with various biological targets, potentially disrupting cell proliferation and survival mechanisms.

Case Studies

  • Case Study on Anticancer Effects : A recent publication examined the effects of a related compound on liver cancer cells, demonstrating a significant reduction in cell viability correlated with increased apoptosis markers. The study utilized flow cytometry to quantify apoptotic cells and Western blotting to assess protein expression levels related to cell cycle regulation.
  • Case Study on Antimicrobial Effects : Another study focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that compounds with specific substituents exhibited enhanced activity compared to standard antibiotics, suggesting a viable alternative for drug-resistant strains.

Q & A

Q. What are the critical parameters for optimizing the synthetic yield of this compound?

Methodological Answer:

  • Multi-step synthesis requires precise control of reaction conditions:
  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., thienopyrimidine core formation) .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for sulfanyl-acetamide coupling to enhance nucleophilicity .
  • Purification : Employ gradient silica gel chromatography (hexane:ethyl acetate) to isolate intermediates, followed by recrystallization for final product purity .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing chloro-methoxyphenyl vs. methylphenyl groups) .
  • HPLC : Validate purity (>95%) using a C18 column with UV detection at 254 nm .
  • X-ray diffraction : Resolve crystallographic ambiguities (e.g., sulfanyl group orientation) via SHELXL refinement .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based assays with ATP competition protocols .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Dose-response curves : Calculate IC₅₀ values to compare potency with structurally similar thienopyrimidines .

Advanced Research Questions

Q. How can crystallographic disorder in the thienopyrimidine core be resolved?

Methodological Answer:

  • Refinement strategies : Use SHELXL’s PART instruction to model disordered atoms, applying isotropic displacement parameters for non-resolved regions .
  • Space group validation : Confirm monoclinic symmetry (e.g., P21/c) via systematic absence checks in diffraction data .
  • Thermal ellipsoid analysis : Identify rigid fragments (e.g., 4-methylphenyl group) to constrain refinement and reduce R-factor discrepancies .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular docking : AutoDock Vina to map interactions with target proteins (e.g., ATP-binding pockets) using the Pyrimidin-4-one moiety as a pharmacophore .
  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors from PubChem datasets .
  • MD simulations : Simulate ligand-protein stability (50 ns trajectories) to assess binding entropy contributions .

Q. How to address contradictory data in biological activity across similar analogs?

Methodological Answer:

  • Comparative assays : Re-test under standardized conditions (e.g., fixed ATP concentration in kinase assays) to isolate compound-specific effects .
  • Metabolite profiling : Use LC-MS to identify degradation products that may skew activity readings .
  • Structural analogs : Synthesize derivatives with single-substituent changes (e.g., chloro → fluoro) to pinpoint functional group contributions .

Q. What strategies improve solubility for in vivo studies without altering bioactivity?

Methodological Answer:

  • Prodrug design : Introduce phosphate groups at the acetamide nitrogen, reversible under physiological pH .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
  • Co-solvent systems : Use Cremophor EL/ethanol (1:1 v/v) for intraperitoneal administration .

Q. How to validate the role of the sulfanyl linker in target binding?

Methodological Answer:

  • Isosteric replacement : Synthesize analogs with oxygen or methylene linkers; compare binding affinities via SPR .
  • X-ray crystallography : Resolve protein-ligand structures to visualize sulfur-mediated hydrogen bonds .
  • DFT calculations : Quantify bond dissociation energies to assess linker stability under redox conditions .

Data Contradiction & Experimental Design

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Meta-analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell passage number, serum concentration) .
  • Blind validation : Collaborate with independent labs to re-test activity under harmonized protocols .
  • Error source mapping : Identify outliers via Grubbs’ test and exclude technical replicates with >20% CV .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Use Taguchi methods to optimize variables (e.g., stoichiometry, catalyst loading) and reduce impurity formation .
  • In-line monitoring : Implement FTIR or Raman spectroscopy for real-time reaction progress tracking .
  • QC thresholds : Reject batches with >2% unreacted starting material (HPLC area %) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.